molecular formula C17H20N2O4 B557167 Boc-D-Tpi-OH CAS No. 123910-26-9

Boc-D-Tpi-OH

Cat. No. B557167
CAS RN: 123910-26-9
M. Wt: 316.35 g/mol
InChI Key: FHEPEWKHTOVVAT-CQSZACIVSA-N
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Description

“Boc-D-Tpi-OH” is a chemical compound that is often used in organic synthesis . It is also known as N-alpha-t-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-D-3-carboxylic acid .


Synthesis Analysis

The synthesis of “Boc-D-Tpi-OH” involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . This group is commonly used in the synthesis of peptides . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Chemical Reactions Analysis

“Boc-D-Tpi-OH” reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .

Scientific Research Applications

Boc-D-Tpi-OH: , also known as Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, is a compound involved in various scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Synthesis of Biological Molecules

Boc-D-Tpi-OH is used as a reactant in the synthesis of molecules for biological studies. This includes the creation of derivatives with cytotoxic and insecticidal activities, which are important in fields like pharmacology and agriculture .

Isoquinolines and β-Carbolines Production

The compound is involved in the synthesis of isoquinolines and β-carbolines through oxidative decarboxylation processes. These compounds have a range of applications, including therapeutic agents and research tools in neuroscience .

Cytotoxic Evaluation

Researchers use Boc-D-Tpi-OH to evaluate the cytotoxicity of various β-carboline derivatives. This is crucial for drug discovery and development, particularly in cancer research where cytotoxic agents are potential treatments .

Synthesis of 3-Deazapurines

Boc-D-Tpi-OH is utilized in synthesizing 3-deazapurines, which are analogs of purine nucleosides. These compounds have antiviral, anticancer, and immunosuppressive properties, making them valuable in medicinal chemistry .

Peptide Synthesis

This compound may also be used in peptide synthesis, particularly in introducing the tetrahydronorharman structure into peptides. This can be important for studying peptide structure-activity relationships .

Material Science

Though not directly mentioned in the search results, compounds like Boc-D-Tpi-OH could potentially be used in material science research to develop new materials with unique properties.

MilliporeSigma - Tetrahydroharmane-3-carboxylic acid 知乎 - Boc-D-1,2,3,4Tetrahydronorharman-3-carboxylic acid

Mechanism of Action

Mode of Action

The Boc group in Boc-D-Tpi-OH is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the controlled release of the active compound in the desired location.

Pharmacokinetics

35 g/mol , and it has a boiling point of 525.6°C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-D-Tpi-OH. For instance, the compound should be stored at 2-8 °C to maintain its stability. Furthermore, the compound’s interaction with its targets and its resulting effects can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Boc-D-Tpi-OH" . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of “Boc-D-Tpi-OH” could involve its use in the development of more complex, functionally diverse structures . As the pursuit of these structures continues to expand, the need to develop differential protecting group installation and deprotection strategies will evolve .

properties

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPEWKHTOVVAT-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Boc-D-Tpi-OH

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